3-(Methanesulfinylmethyl)-2-methylaniline
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield percentages and reaction conditions.Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, MS) to determine the structure of the compound.Chemical Reactions Analysis
This would involve detailing the reactions that the compound undergoes, including the conditions and the products formed.Physical And Chemical Properties Analysis
This would include properties like melting point, boiling point, solubility, density, and reactivity.Scientific Research Applications
Reaction and Formation Studies
- Formation of Bis(methylthio)(methylsulfinyl)methane : A study demonstrated the formation of bis(methylthio)(methylsulfinyl)methane through the treatment of methyl (methylthio)methyl sulfoxide with sodium hydride. This reaction involves an abnormal attack of a carbanion on the sulfide linkage, highlighting a unique chemical reaction mechanism (Ogura, Katoh, & Tsuchihashi, 1978).
Electrosynthesis and Polymerisation
- Electrosynthesis of Poly(N-methylaniline) : Research into the electropolymerisation of N-methylaniline has been conducted. This process was studied in organic solvents like dimethylformamide and dimethyl sulfoxide, revealing insights into the formation and characteristics of poly(N-methylaniline) films (Wei et al., 2005).
Biochemical Applications
- Activity in Methyl Coenzyme M Reductase System : A significant application in biochemistry is seen where analogues of 2-(methylthio)ethanesulfonate (methyl-coenzyme M) were investigated for their activity in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum (Gunsalus, Romesser, & Wolfe, 1978).
Chemical Synthesis and Characterization
Synthesis of Coenzyme M Analogues : The synthesis and investigation of various analogues of 2-(methylthio)ethanesulfonate, important in studies of methanogenesis and methane biosynthesis inhibition, provide insight into the diverse roles of sulfonate compounds in biological systems (Gunsalus et al., 1978).
Oxidation of Methyl (Methylthio)methyl Sulfoxide : The study of the oxidation of methyl (methylthio)methyl sulfoxide to bis(methylsulfinyl)methane and other derivatives shows the versatility of these compounds in chemical synthesis (Ogura, Suzuki, & Tsuchihashi, 1980).
Safety And Hazards
This would involve detailing the compound’s toxicity, flammability, and other hazards. It would also include appropriate safety measures when handling the compound.
Future Directions
This would involve speculating on potential future research directions, such as new synthetic routes, applications, or investigations into the compound’s properties.
For a specific compound, you might want to look up these details in scientific literature or databases. Please note that not all compounds will have information available on all these aspects, especially if they are not widely studied. If you’re working in a lab or academic setting, always consult with a knowledgeable colleague or supervisor if you’re unsure. Safety should always be your first priority when working with chemicals.
properties
IUPAC Name |
2-methyl-3-(methylsulfinylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-7-8(6-12(2)11)4-3-5-9(7)10/h3-5H,6,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHVPBMDDDXCOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)CS(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methanesulfinylmethyl)-2-methylaniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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